molecular formula C22H27FN4O2S B2766394 8-(tert-butyl)-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1421509-95-6

8-(tert-butyl)-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2766394
CAS No.: 1421509-95-6
M. Wt: 430.54
InChI Key: ONFMIKCLFCDPAP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a thiazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The piperazine ring is likely to adopt a chair conformation, while the pyrimidine and thiazine rings are likely to be planar .


Chemical Reactions Analysis

This compound is likely to undergo a variety of chemical reactions. For example, the piperazine ring could undergo substitution reactions at the nitrogen atoms, while the carbonyl group could undergo addition reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds with structures related to "8-(tert-butyl)-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one" involve complex chemical reactions, highlighting the significance of precise synthetic strategies and analytical techniques. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrated the importance of condensation reactions, X-ray diffraction studies, and spectroscopic evidences like LCMS, 1H NMR, and 13C NMR for characterizing the molecular structure (Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological evaluation of similar compounds reveals their potential in addressing various health conditions. For example, the examination of new urea and thiourea derivatives of piperazine doped with febuxostat showed significant antiviral and antimicrobial activities, pointing to the therapeutic potential of such compounds (Reddy et al., 2013). Additionally, the study on microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties revealed good to moderate antimicrobial activity against various microorganisms, indicating the importance of structural modification for enhancing biological activity (Başoğlu et al., 2013).

Structural Analysis

Structural analysis through single crystal X-ray diffraction (XRD) provides deep insights into the molecular architecture and intermolecular interactions of such compounds. The crystal structure analysis of marbofloxacin and related molecules sheds light on their molecular conformations and how these structures contribute to their biological activities (Shen et al., 2012).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Studies could focus on its synthesis, its physical and chemical properties, and any potential biological activity .

Properties

IUPAC Name

8-tert-butyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2S/c1-22(2,3)18-12-19(28)27-13-15(14-30-21(27)24-18)20(29)26-10-8-25(9-11-26)17-6-4-16(23)5-7-17/h4-7,12,15H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFMIKCLFCDPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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